![molecular formula C49H68N14O15 B1146952 Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 CAS No. 140430-53-1](/img/structure/B1146952.png)
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
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Description
“Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” is a highly selective MMP-12 FRET substrate . It has a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹ . It is a poor substrate of other MMPs with the exception of MMP-13 (kcat/Km = 0.53 · 10 ⁵ M⁻¹s⁻¹) and MMP-9 (0.33 · 10⁵ M⁻¹s⁻¹) .
Molecular Structure Analysis
The molecular weight of “Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” is 1195.21 . Its sum formula is C₅₃H₇₀N₁₂O₂₀ .Physical And Chemical Properties Analysis
“Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” has a molecular weight of 1195.21 and a sum formula of C₅₃H₇₀N₁₂O₂₀ . It is stored at temperatures below -15°C .Scientific Research Applications
Matrix Metalloproteinase-12 (MMP-12) Research
This compound is a highly selective MMP-12 FRET substrate with a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹ . It is a poor substrate of other MMPs with the exception of MMP-13 (kcat/Km = 0.53 · 10 ⁵ M⁻¹s⁻¹) and MMP-9 (0.33 · 10⁵ M⁻¹s⁻¹) . This makes it particularly useful in research focused on MMP-12.
MMP-13 Research
Although this compound is primarily a MMP-12 substrate, it can also be used in MMP-13 research due to its decent kcat/Km value .
MMP-9 Research
Similar to MMP-13, this compound can also be used in MMP-9 research .
Cancer Research
The compound can be used in cancer research, particularly in studies related to the role of MMPs in cancer progression .
Drug Development
Given its specificity for certain MMPs, this compound could potentially be used in the development of drugs targeting these MMPs .
Biochemical Assays
This compound can be used in biochemical assays to measure the activity of MMP-12, MMP-13, and MMP-9 .
properties
IUPAC Name |
(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJYDZUSNOGPHT-FSQMBESRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N14O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 |
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